molecular formula C16H13N3O3 B2486543 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 887462-29-5

5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2486543
CAS No.: 887462-29-5
M. Wt: 295.298
InChI Key: UUDKICHRZADYJV-UHFFFAOYSA-N
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Description

5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a tricyclic heterocyclic compound characterized by a fused bicyclo[8.4.0] core incorporating three nitrogen atoms (1,5,9-triaza) and a furan-2-carbonyl substituent. The furan-2-carbonyl group contributes electron-withdrawing properties and π-conjugation, which may influence reactivity and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15-11-10-18(16(21)13-4-3-9-22-13)8-6-12(11)17-14-5-1-2-7-19(14)15/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDKICHRZADYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound 16 (Molecules, 2013)

  • Structure : Fluorinated triazole-linked pyran and pyrimidine derivatives.
  • Key Differences: Contains a perfluorinated undecanamido chain, enhancing hydrophobicity and metabolic stability compared to the non-fluorinated target compound . The triazole rings facilitate click chemistry applications, absent in the target’s triaza tricyclic system.

Compound 9 (PHARMACOPEIAL FORUM, 2008)

  • Structure : N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide.
  • Key Differences :
    • Features a tetrazolyl group, a strong acid (pKa ~4.9), contrasting with the target’s neutral furan carbonyl .
    • Bicyclic thiazin system lacks the tricyclic rigidity of the target compound.
  • Inferred Properties : Enhanced solubility in polar solvents due to ionizable tetrazole.

Functional Group Analogues

Furilazole (Pesticide Chemicals Glossary, 2001)

  • Structure : 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine.
  • Key Differences :
    • Dichloroacetyl group confers electrophilicity, enabling reactivity as a herbicide safener, unlike the target’s furan carbonyl .
    • Oxazolidine ring provides conformational flexibility vs. the target’s rigid tricyclic core.
  • Inferred Properties : Higher environmental persistence due to chlorine substituents.

Data Table: Structural and Property Comparison

Property Target Compound Compound 16 Compound 9 Furilazole
Molecular Weight (g/mol) ~350–400 (estimated) >800 (fluorinated chain) ~400 (exact value unclear) 292.1
Key Functional Groups Furan-2-carbonyl, triaza rings Triazole, perfluoro chain Tetrazole, thiazin Dichloroacetyl, furan
Solubility Moderate (polar aprotic) Low (hydrophobic) High (ionizable tetrazole) Low (non-polar solvents)
Potential Applications Medicinal chemistry Fluorinated drug delivery Antibacterial agents Herbicide safener

Research Findings and Implications

  • Electron-Deficient Systems : The target’s furan-2-carbonyl group may engage in charge-transfer interactions, similar to dichloroacetyl in furilazole, but with reduced electrophilicity .
  • Rigidity vs. Flexibility: The tricyclic core likely reduces entropy penalties in target binding compared to flexible oxazolidines (e.g., furilazole) or monocyclic triazoles (Compound 16) .

Limitations and Contradictions

  • Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity exist in the provided sources. Inferences rely on structural analogues.
  • Contradictory Applications : emphasizes pesticidal uses for furan derivatives, but the target’s complexity aligns more with pharmaceutical applications, highlighting divergent structure-activity relationships .

Biological Activity

The compound 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique tricyclic structure and the presence of multiple functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Structural Characteristics

  • Molecular Formula : C15H10N3O2
  • Molecular Weight : Approximately 270.25 g/mol
  • Structural Features : The compound features a triazatricyclo framework with a furan-2-carbonyl moiety. The presence of nitrogen atoms contributes to its heterocyclic nature, which is often associated with various biological activities.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC15H10N3O2
Molecular Weight270.25 g/mol
Functional GroupsCarbonyl, Triazole
HeteroatomsN (3), O (2)

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with various receptors could mediate its pharmacological effects.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of related triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone, suggesting that the triazole ring enhances biological efficacy through interaction with bacterial cell membranes.
  • Anticancer Properties :
    • Research on structurally similar compounds demonstrated that modifications in the carbonyl group could lead to increased cytotoxicity against cancer cell lines. The proposed mechanism involves apoptosis induction through mitochondrial pathways.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
  • Structure-Activity Relationship (SAR) : Investigations into how different substitutions on the triazole ring affect biological activity have provided insights into designing more potent derivatives.

Table 3: Synthesis Methods and Yields

MethodYield (%)Notes
Microwave-Assisted Synthesis85Faster reaction times observed
Solvent-Free Conditions90Eco-friendly approach

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